

# Early studies on Nystatin discovery and isolation

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An In-depth Technical Guide to the Early Studies on Nystatin Discovery and Isolation

#### Introduction

**Nystatin**, a polyene macrolide antibiotic, holds a significant place in medical history as the first effective and safe antifungal agent for treating human fungal infections.[1][2] Discovered in 1950 by microbiologist Elizabeth Lee Hazen and biochemist Rachel Fuller Brown, this breakthrough emerged from a collaborative effort at the New York State Department of Health. [1][3] The discovery was inspired by the success of penicillin and Selman Waksman's systematic screening of soil microorganisms for antibacterial agents.[3] **Nystatin**'s development paved the way for modern antifungal therapies and it remains in use today for treating infections caused by Candida species.[1] This guide provides a detailed overview of the pioneering research, focusing on the experimental protocols and data from the early studies of its discovery and isolation.

#### The Discovery: A Long-Distance Collaboration

The discovery of **Nystatin** was the result of a unique partnership between two scientists working miles apart. Elizabeth Hazen, based in New York City, and Rachel Brown, in Albany, leveraged the U.S. mail to exchange materials and findings.[4][5]

Hazen's Role (Microbiology): Dr. Hazen's work involved systematically screening soil
samples from around the world.[3][6] She cultured organisms from these samples and
performed in vitro tests to identify any that exhibited activity against two key pathogenic



fungi: Candida albicans and Cryptococcus neoformans.[3][7] When a culture showed promise, she would send it in a mason jar via mail to her colleague in Albany.[3][4]

- Brown's Role (Chemistry): Dr. Brown, a chemist, received the active cultures from Hazen. Her task was to isolate and purify the specific chemical compound responsible for the antifungal activity using meticulous solvent extraction techniques.[3] Many of the initial active agents proved too toxic for therapeutic use.[4][7]
- The Breakthrough Soil Sample: The successful microorganism was isolated from a soil sample collected from the garden of Hazen's friends, the Nourse family, in Virginia.[3][8] In their honor, the actinomycete was named Streptomyces noursei.[3][8] The isolated substance was initially named "fungicidin," but this was later changed to "Nystatin" in honor of the New York State Department of Health where the research was conducted.[2][3]

The discovery was officially announced at a regional meeting of the National Academy of Sciences in 1950.[2][3] Following FDA approval in 1954, **Nystatin** became commercially available, and a patent was granted in 1957.[4][5][6]

#### **Experimental Protocols**

The early methods for producing and isolating **Nystatin** laid the groundwork for its large-scale industrial production. The protocols below are based on descriptions from the original patent and related scientific literature.

#### **Cultivation of Streptomyces noursei**

The production of **Nystatin** begins with the fermentation of S. noursei in a suitable nutrient medium.

- Organism:Streptomyces noursei.
- Medium: A sterile liquid nutrient medium containing sources of assimilable carbon and nitrogen is required. An example of a suitable medium composition is as follows:

Glucose: 1.0%

Peptone: 0.5%



Meat Extract: 0.3%

Sodium Chloride (NaCl): 0.5%

Adjusted to pH 7.0-7.2.

#### Procedure:

- The nutrient medium is prepared and sterilized by autoclaving at 15 lbs. pressure (121°C)
   for 20 minutes.[9]
- The sterile medium is inoculated with a culture of S. noursei.
- The culture is incubated under aerobic conditions, allowing the microorganism to grow and produce **Nystatin**. The active compound is primarily found within the mycelium (the filamentous growth of the organism).[9]

## **Antifungal Activity Screening**

Hazen's initial screening identified the antifungal properties of the S. noursei culture. While the exact plate-based assay details from 1948 are not fully documented in the search results, the protocol would have followed the general principles of antibiotic susceptibility testing of that era.

- Test Organisms: Candida albicans and Cryptococcus neoformans. [3][7]
- Methodology (Inferred):
  - Prepare agar plates seeded with a lawn of the test fungus (C. albicans or C. neoformans).
  - Place a sample of the S. noursei culture (or a crude extract) onto the surface of the agar.
  - Incubate the plates under conditions suitable for fungal growth.
  - Observe the plates for a "zone of inhibition"—a clear area around the S. noursei sample where the fungus has failed to grow. The presence and size of this zone indicate antifungal activity.



## **Nystatin Isolation and Purification**

Brown's chemical procedures were crucial for isolating pure **Nystatin** from the fungal culture. The following multi-step solvent extraction and precipitation process was developed.[9][10][11]

- Harvesting: The mycelial mat is separated from the liquid culture broth by filtration.[12]
- Methanol Extraction: The separated mycelium is extracted with a lower aliphatic alcohol, such as methanol, to dissolve the Nystatin.[9]
- First Precipitation (Impurities): Ethyl acetate is added to the methanol solution in a volume of 0.3 to 2.0 times the volume of the methanol. This causes inert, unwanted materials to precipitate out of the solution.[9] The precipitate is removed by filtration or centrifugation.
- Second Precipitation (Crude **Nystatin**): More ethyl acetate is added to the remaining solution, bringing the total volume of ethyl acetate to 4-5 times that of the methanol. This causes the crude **Nystatin** to precipitate.[9]
- Washing: The resulting precipitate is recovered and washed with a 0.85% Sodium Chloride (NaCl) solution.[9][10]
- Purification Step: The washed precipitate is re-dissolved in methanol, and the ethyl-acetate precipitation step (Step 4) is repeated to further purify the compound.[9]
- Final Precipitation: The purified precipitate is once again dissolved in methanol. Three to four volumes of ethyl ether are then added to this solution, causing the final, purified Nystatin to precipitate.[9][11]
- Final Product: The precipitate is separated, washed with ether, dried, and ground into a light-yellow powder, which is the final Nystatin product.[9][13]

## **Quantitative Data**

The early studies established the potent antifungal activity of **Nystatin**. While detailed yield percentages from the initial 1950s experiments are scarce in available literature, data on its biological activity, such as the Minimum Inhibitory Concentration (MIC), are well-documented.

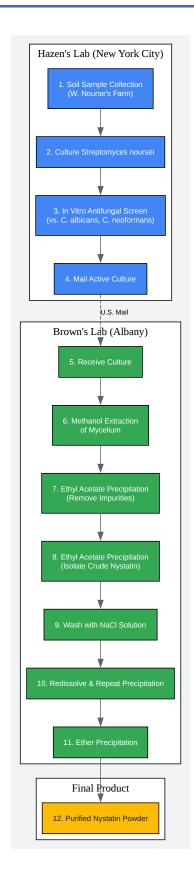


Parameter	Organism <i>l</i> Condition	Value / Range	Citation
Antifungal Activity			
MIC Cut-off (Polyenes)	Candida spp.	1 μg/mL	[14]
MIC90 (MIC for 90% of isolates)	Candida spp.	1 to 2 μg/mL	[15]
In Vitro Testing Range	Candida spp.	0.03 to 16 μg/mL	[15]
Median MIC	Candida albicans, Candida krusei	4 to 8 μg/mL	[16]
Physicochemical Properties			
Form	Purified Product	Light yellow powder	[13]
Stability	Aqueous Solution	Labile at pH 2 and pH 9; deteriorates with heat, light, or air.	[13]
Example Yields & Potency			
Recrystallization Yield	From two separate deployments	204.2 mg and 208.1 mg	[12]
Potency Assay	Microbiological Analysis	4020 units/mg	[11]

# **Visualizing the Process and Mechanism**

The following diagrams illustrate the key workflows and biological principles underlying **Nystatin**'s discovery and function.

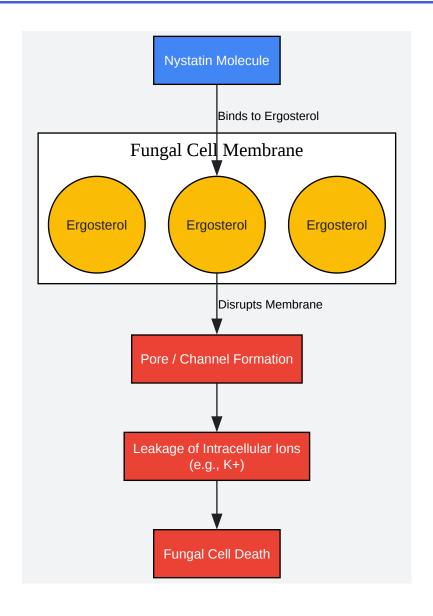




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Caption: Workflow of Nystatin's discovery and isolation by Hazen and Brown.





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Caption: **Nystatin**'s mechanism of action on the fungal cell membrane.

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